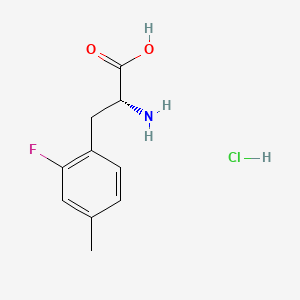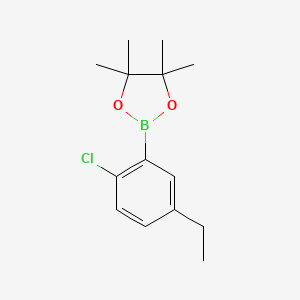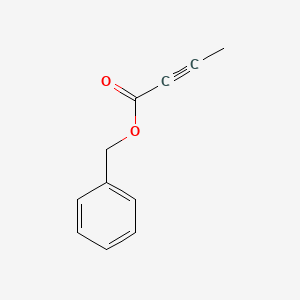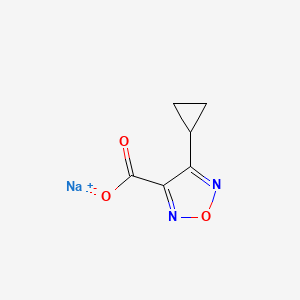
(3-Ethyl-5-iodophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-5-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an ethyl group at the third position, an iodine atom at the fifth position, and a hydroxymethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-ethylphenol with iodine in the presence of an oxidizing agent to form 3-ethyl-5-iodophenol. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(3-Ethyl-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Ethyl-5-iodobenzaldehyde or 3-Ethyl-5-iodobenzoic acid.
Reduction: 3-Ethylphenylmethanol.
Substitution: 3-Ethyl-5-aminophenylmethanol or 3-Ethyl-5-thiolphenylmethanol.
科学的研究の応用
(3-Ethyl-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3-Ethyl-5-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
(3-Ethylphenyl)methanol: Lacks the iodine atom, resulting in different reactivity and applications.
(5-Iodophenyl)methanol:
(3-Ethyl-5-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
(3-Ethyl-5-iodophenyl)methanol is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
特性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
(3-ethyl-5-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
InChIキー |
ROIZTMWOILNQNG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)




![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)






